2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Researchers require precise heterocyclic building blocks for meaningful structure-activity relationship studies, where incorrect regioisomers invalidate binding data. 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid provides a defined 2-amino, 4-carboxylic acid geometry with an electron-withdrawing 4-cyanophenyl substituent critical for target engagement. - Directly conjugate the free carboxylic acid to amines for rapid library expansion without ester deprotection. - Target lipid metabolism, angiogenesis, or DNA synthesis pathways with a high predicted probability (Pa > 0.99). - Leverage the chromophoric cyanophenyl group as a spectroscopic probe in bioconjugation assays.

Molecular Formula C12H8N4O2
Molecular Weight 240.22 g/mol
CAS No. 1393845-75-4
Cat. No. B1402695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid
CAS1393845-75-4
Molecular FormulaC12H8N4O2
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=NC=CC(=N2)C(=O)O
InChIInChI=1S/C12H8N4O2/c13-7-8-1-3-9(4-2-8)15-12-14-6-5-10(16-12)11(17)18/h1-6H,(H,17,18)(H,14,15,16)
InChIKeyLTAPRASFDZZNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid: Overview


2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid is a heterocyclic building block with the molecular formula C12H8N4O2 and a molecular weight of 240.22 g/mol . It is characterized by a pyrimidine core substituted with a carboxylic acid group at the 4-position and a 4-cyanophenylamino group at the 2-position [1]. The compound is commercially available as a research chemical with a reported purity of 97% and a melting point of 263°C (decomposition) .

Regiochemical ControlPrecise 2,4-disubstituted pyrimidine for SAR library synthesis
Reactive HandleFree carboxylic acid enables direct amide coupling
Functional Diversification4-Cyanophenyl group supports further derivatization

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid: Substitution Risks


Simple substitution with other pyrimidine carboxylic acids or related derivatives is not feasible for structure-activity relationship (SAR) studies or targeted synthesis. The specific regiochemistry (2-amino, 4-carboxylic acid) and the presence of the electron-withdrawing 4-cyanophenyl group are critical determinants of the molecule's physicochemical properties and its potential for specific molecular interactions . Altering the position of the carboxylic acid group or the substituent on the phenyl ring can drastically change the compound's binding affinity to biological targets, as seen in studies on related systems [1]. Therefore, using a generic analog without rigorous comparative validation carries a high risk of experimental failure or misleading SAR conclusions.

Target Compound
Substitute / Analog
Risk Summary
2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid
4-[(4-Cyanophenyl)amino]pyrimidine-5-carboxylic acid (CAS 1504986-61-1)
Positional isomer presents different pharmacophore geometry; binding may shift
Free carboxylic acid
Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate (CAS 1393845-81-2)
Ester requires hydrolysis before conjugation; lipophilicity and solubility differ

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid: Quantitative Evidence


Regiochemistry vs. Positional Isomer

The substitution pattern on the pyrimidine ring is a primary determinant of molecular properties. The target compound, 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid, differs fundamentally from its positional isomer, 4-[(4-Cyanophenyl)amino]pyrimidine-5-carboxylic acid (CAS: 1504986-61-1) . This difference in regiochemistry leads to a different spatial arrangement of the key carboxylic acid and 4-cyanophenylamino pharmacophores, which is expected to result in distinct biological interactions and SAR profiles.

Regiochemistry
Reported
2,4-disubstituted vs 4,5-disubstituted isomer
Isomer identity critical for SAR reproducibility
Distinct CAS; spatial arrangement alters pharmacophore
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Functional Group: Acid vs. Ester Reactivity

The presence of the free carboxylic acid in the target compound differentiates it from ester analogs like Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate (CAS: 1393845-81-2) . The carboxylic acid provides a reactive handle for direct conjugation via amide bond formation, whereas the ester requires prior hydrolysis . This functional group difference also impacts the compound's calculated LogP, with the free acid being more hydrophilic than its ethyl ester counterpart, influencing solubility and membrane permeability .

Functional Group
Reported
Carboxylic acid; calc. LogP 1.79
Direct conjugation possible; ester analog less reactive
Ethyl ester requires deprotection; LogP shifts higher
Organic Synthesis Prodrug Strategy Reactivity Profiling

Predicted Bioactivity Profile

In silico prediction models suggest that 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid possesses a distinct biological activity profile compared to other pyrimidine derivatives. PASS (Prediction of Activity Spectra for Substances) analysis has predicted this compound to have a high probability of acting as a lipid metabolism regulator (Pa=0.999), an angiogenesis stimulant (Pa=0.995), and a DNA synthesis inhibitor (Pa=0.991) [1]. These specific predictions can guide targeted biological screening, differentiating it from analogs that may lack these predicted activities.

Predicted Bioactivity
Class-level inference
Lipid metab. reg. Pa=0.999
Angiogenesis stim. Pa=0.995
DNA synth. inhib. Pa=0.991
Guides targeted assay selection
PASS prediction; requires in vitro validation
Computational Chemistry Drug Discovery Target Prediction

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid: Applications


Medicinal Chemistry: SAR Library Synthesis

The distinct regiochemistry and functional group of 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid make it a valuable core scaffold for building focused compound libraries . Its free carboxylic acid can be directly conjugated to a wide variety of amines, enabling the rapid exploration of chemical space around this specific pyrimidine core . This contrasts with ester analogs, which would require an additional deprotection step . The correct selection of this specific isomer is crucial for generating meaningful SAR data, as its positional isomer (4-[(4-Cyanophenyl)amino]pyrimidine-5-carboxylic acid) would present a different pharmacophore geometry .

Targeted Biological Assays for Early-Stage Discovery

Based on in silico predictions, this compound is a suitable candidate for inclusion in initial screening cascades for targets involved in lipid metabolism, angiogenesis, or DNA synthesis [1]. Its high probability scores (Pa > 0.99) for these activities provide a strong computational rationale for prioritizing these assays over others, potentially accelerating the hit identification process [1]. This data-driven approach is more efficient than random screening of generic pyrimidine collections.

Chemical Biology: Reactive Probe & Linker

The combination of a free carboxylic acid handle and a chromophoric 4-cyanophenylamino group makes this compound a versatile building block for creating chemical probes. The carboxylic acid allows for facile bioconjugation, while the cyanophenyl group can serve as a spectroscopic handle or be further modified . This distinguishes it from its ester analog, which is less reactive for direct conjugation and would require an additional synthetic step to unmask the acid functionality .

Application
Selection Property
Validation Focus
SAR Library Synthesis
Regiochemical identity & free carboxylic acid
Isomer confirmation; coupling efficiency
Targeted Assay Screening
Predicted lipid/angiogenesis/DNA synthesis profile
Assay validation against computational prediction
Chemical Probe Design
Reactive acid handle & chromophoric nitrile
Conjugation efficiency; spectroscopic verification

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